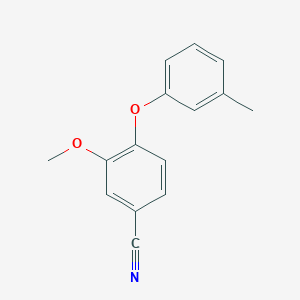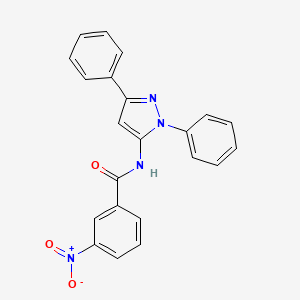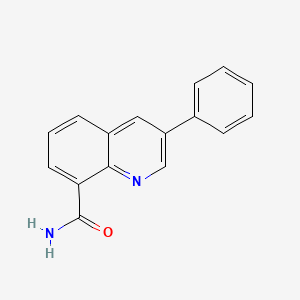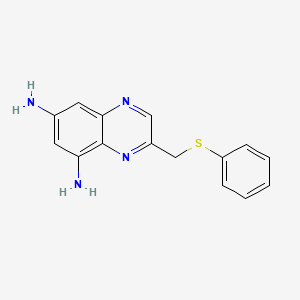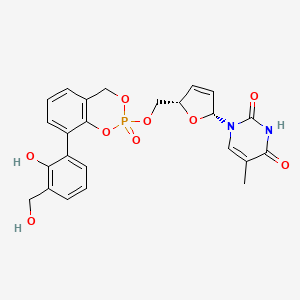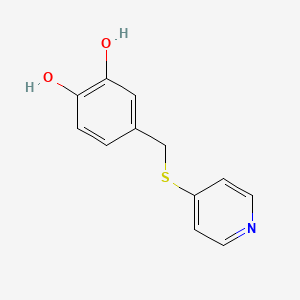
4-((Pyridin-4-ylthio)methyl)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((pyridin-4-ylthio)methyl)benzene-1,2-diol is an organic compound that features a benzene ring substituted with a pyridin-4-ylthio group and two hydroxyl groups at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((pyridin-4-ylthio)methyl)benzene-1,2-diol typically involves the reaction of a pyridine derivative with a benzene derivative under specific conditions. One common method involves the nucleophilic substitution reaction where a pyridin-4-ylthio group is introduced to the benzene ring. The reaction conditions often include the use of a base to facilitate the nucleophilic attack and a solvent such as dimethyl sulfoxide (DMSO) to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-((pyridin-4-ylthio)methyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the pyridin-4-ylthio group.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield quinones, while substitution reactions could produce various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-((pyridin-4-ylthio)methyl)benzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-((pyridin-4-ylthio)methyl)benzene-1,2-diol involves its interaction with specific molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the pyridin-4-ylthio group can interact with metal ions and other electrophilic species. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Catechol: Similar to 4-((pyridin-4-ylthio)methyl)benzene-1,2-diol but lacks the pyridin-4-ylthio group.
4-Hydroxythiophenol: Contains a thiol group instead of the pyridin-4-ylthio group.
4-Pyridylmethanol: Contains a hydroxyl group attached to the pyridine ring instead of the benzene ring.
Uniqueness
This compound is unique due to the presence of both hydroxyl and pyridin-4-ylthio groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C12H11NO2S |
|---|---|
Molekulargewicht |
233.29 g/mol |
IUPAC-Name |
4-(pyridin-4-ylsulfanylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H11NO2S/c14-11-2-1-9(7-12(11)15)8-16-10-3-5-13-6-4-10/h1-7,14-15H,8H2 |
InChI-Schlüssel |
JVOZIFHFAIJCMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CSC2=CC=NC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



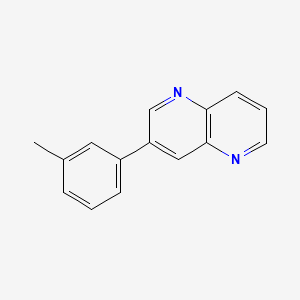

![3-Methyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10843117.png)
